Journal Name:Journal of Materials Chemistry B
Journal ISSN:2050-750X
IF:7.571
Journal Website:http://www.rsc.org/journals-books-databases/about-journals/journal-of-materials-chemistry-b/
Year of Origin:0
Publisher:
Number of Articles Per Year:754
Publishing Cycle:
OA or Not:Not
In vitro characterization of self-emulsifying drug delivery system-based lipsticks loaded with ketoconazole
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date: 2023-04-24 , DOI: 10.1186/s43094-023-00485-1
Self-emulsifying system-based lipstick may prove to have the potential of enhancing moisturizing characteristics and delivering hydrophobic drug antifungal drugs for the management of lip fungal infection, especially candidiasis. In this study, the self-emulsifying drug delivery system (SEDDs) of ketoconazole was obtained using IPM (Oil), Tween 80 (surfactant), and PEG 400 (co-surfactant). The medicinal lipstick was developed from the SEDDs, and the concentration of waxes (beeswax and carnauba wax) and cow ghee (penetration enhancer) was optimized using a Box–Behnken design. The lipstick formulations were assessed based on physicochemical features, such as pH, spreadability, softening point, breaking point, content uniformity, and in vitro drug permeation. Furthermore, the optimal lipstick formulation was tested for stability and antifungal activity. The optimized formulation showed exceptional results in physicochemical analysis and ~ 87% release of the drug in 12 h. The formulations displayed adequate stability for 4 weeks at various temperature conditions such as room temperature, 40 °C, and 45 °C. The zone of inhibition produced by lipstick formulation was significantly higher as compared to the reference standard (ketoconazole in ethanol) which shows high antifungal activity. It was concluded from the outcomes that SEDDs-based lipstick formulation showed a lot of promise as a topical antifungal treatment option for Candidiasis.
Detail
Pharmacognostic standardisation of the leaves of Costus afer Ker Gawl. (Zingiberaceae) and Palisota hirsuta (Thunb.) K. Schum. (Commelinaceae)
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date: 2023-03-06 , DOI: 10.1186/s43094-023-00469-1
Microbes’ resistance to orthodox drugs and continued emergence of new infections call for search of new drugs that can mitigate such resistance and cure newly emerging infections. Despite the therapeutic importance of Costus afer and Palisota hirsuta, the detailed pharmacognostic characters of the two plants are still missing in the literature. Thus, this study evaluated the pharmacognostic characters of these plants and the antimicrobial activity of the plants’ methanol extract. Macroscopic, microscopic, fluorescence analysis, phytochemical screening, heavy metal analysis, proximate, antimicrobial assay and Gas Chromatography–Mass Spectrometry analyses were carried out on both plants. The microscopic evaluation showed that the epidermal layer of Costus afer is hypostomatic with polygonal shaped epidermal cells and cyclotic stomata on abaxial layer while the epidermal layer of Palisota hirsuta leaf is amphistomatic, having polygonal shape epidermal cell, trichomes and paracytic stomata. The proximate analysis showed that both plants have a high carbohydrate content (C. afer: 59.13% and P. hirsuta: 68.28%) but a low crude fat content (C. afer: 1.867% and P. hirsuta: 0.233%). The heavy metal analysis revealed a high content of Manganese (266.80 mg/100 g) in Palisota hirsua, and a high content of iron (43.94 mg/100 g) in Costus afer. Both plants are free of lead. The phytochemical screening showed that both plants have saponins, tannins, flavonoids, alkaloids and cardiac glycosides. Alkaloids are the highest constituents in Costus afer (9.1%) and Palisota hirsuta (7.1%). The antimicrobial assay showed both plant extracts had the highest inhibitory effect on both bacteria and fungi at 100 mg/kg. Six compounds and 23 compounds were identified by GC–MS in C. afer and P. hirsuta, respectively. Methyl stearate (40.43%) and hexadecanoic acid, methyl ester (25.62%) were the prevailing constituents identified in C. afer and P. hirsuta, respectively. The pharmacognostic features of Costus afer and Palisota hirsuta shown in this study can be used to design a suitable monograph which would be useful in compilation of another edition of Nigeria Herbal Pharmacopoeial. The dominant compounds in both plants can serve as chemotaxonomic markers for correct identification of the two plants.
Detail
Prescribing patterns of thromboprophylaxis post-bariatric surgeries: no additional benefits of extended prophylaxis
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date: 2023-03-06 , DOI: 10.1186/s43094-023-00468-2
Venous thromboembolism is one of the critical complications of bariatric surgeries resulting in life-threatening outcomes. The benefits and duration of appropriate thromboprophylaxis in the morbidly obese patients stay unclear. The study aims to compare the benefits of in-hospital thromboprophylaxis versus extended thromboprophylaxis post-bariatric surgery among a cohort with a high prevalence of morbid obesity. A retrospective observational cohort study was conducted on 229 morbidly obese patients who had undergone bariatric surgery in a tertiary care teaching hospital in Saudi Arabia. Upon discharge, the patients were split either to receive no thromboprophylaxis or enoxaparin 40 mg once or twice daily for 14–21 days post-discharge. Primary outcomes were the clinical difference between the study groups in the percentage of patients who developed a symptomatic venous thromboembolic event during postoperative hospitalization or after discharge. Among patients who received no thromboprophylaxis (n = 119), no one developed a venous thromboembolic event, while, in the extended prophylaxis group (n = 110), 1.82% developed a non-fatal one (P = 0.23). Additionally, no significant difference in percentages of bleeding events occurred in both groups (p = 0.054). The incidence of venous thromboembolism and bleeding events that occurred with extended thromboprophylaxis were deemed comparable and non-significant to the conventional in-hospital thromboprophylaxis. However, portal thrombosis stays an enigmatic complication despite its documented sparsity in literature.
Detail
Protective effect of methanolic extract of Areca catechu nut on ethanol withdrawal symptoms in mice
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date: 2023-02-02 , DOI: 10.1186/s43094-023-00459-3
The purpose of the current study was to examine the potential impact of a methanolic extract of Areca catechu nut (MAN) on handling-induced convulsions (HIC), anxiety and anhedonia behaviour of alcohol-withdrawn mice. 30 female Swiss albino mice were divided into 5 groups, each with 6 animals. Group 1 (saline withdrawal) received saline during the 3-day alcohol/saline induction phase, while the other 4 groups (alcohol withdrawal) received 20% v/v ethanol (1.25 ml/100 g body weight, i.p.; 20% v/v ethanol was made from absolute ethanol with 79.9 ml saline + 0.1 ml fomepizole, an alcohol dehydrogenase inhibitor). Day four (test day) involved studying handling-induced convulsions; open field test (OFT), elevated plus maze test (EPM), marble burying test (MBT) for anxiety; 24-h sucrose preference test (SPT) for anhedonia in mice. On the test day, Group I and II (saline withdrawal and alcohol withdrawal) received oral treatments with 1% w/v sodium carboxyl methylcellulose 1 h prior to the behavioural testing. Group III received an injection of diazepam (1 mg/kg, i.p., 30 min prior) and Group IV and V were treated with two different doses of MAN (50 and 100 mg/kg, p.o.) 1 h prior to the behavioural test. At doses of 50 and 100 mg/kg, p.o., the Areca catechu nut methanolic extract significantly reduced handling convulsions and anxiety, and had an anti-anhedonic effect using various evaluation criteria, such as convulsion score (HIC), no. of central and peripheral line crossings (OFT), % entries and time spent in open arms (EPM), no. of marbles buried (MBT), and sucrose intake ratio (SPT) in alcohol-withdrawn mice. In mice undergoing alcohol withdrawal, Areca catechu nut extract (MAN) greatly lessens handling-induced convulsions, anxiety and depression symptoms.
Detail
A stability indicating UPLC method development and validation for the simultaneous estimation of nateglinide and metformin hydrochloride in bulk and tablet dosage form
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date: 2023-06-28 , DOI: 10.1186/s43094-023-00503-2
Nateglinide and metformin HCl are used in combination for the treatment of type 2 diabetes. A simple, sensitive and reliable UPLC method was developed for simultaneous estimation of nateglinide and metformin HCl using Phenomenox C18 (50*2.1 mm, 3.5 µm) column at ambient temperature as stationary phase in addition to mobile phase containing 75 volumes of ammonium formate buffer (pH = 3) along with 25 volumes of acetonitrile with a flow rate of 0.2 mL/min with UV detection at 260 nm and a run time of 3 min. The developed method was validated as per ICH Q2(R1) guidelines. The separation of metformin HCl and nateglinide was done at retention times of 1.014 min and 1.435 min, respectively. The mean % recovery for nateglinide and metformin HCl in the accuracy study was observed to be 99.9% and 99.2%, respectively. LOD and LOQ values were determined considering the S/N ratio and were found to be 0.09 µg/mL and 0.3 µg/mL, respectively, for nateglinide and 0.75 µg/mL and 2.5 µg/mL, respectively, for metformin HCl. The method was found to be precise with % RSD values of 0.58 and 0.45, respectively, for repeatability and intermediate precision of nateglinide and 0.43 and 0.43, respectively, for repeatability and intermediate precision of metformin HCl which were within acceptance criteria. The method was found to be linear in the range of 7.5–45 µg/mL and 62.5–375 μg/mL for nateglinide and metformin HCl, respectively. The regression equations for nateglinide and metformin HCl were found to be y = 17377x + 6543.4 and y = 18439x + 43,537, respectively. The method was found to be robust by deliberate changes in the method parameters like flow rate and mobile phase composition. Forced degradation studies were performed as per ICH Q1A(R2) and Q1B guidelines, and peak purity was observed in all types of degradation studies for both the drugs. The developed method was found to be satisfactory as it is simple, sensitive, accurate, precise, robust, rapid, economical and yet stability indicating and can be applied successfully in the routine laboratory analysis for the simultaneous estimation of nateglinide and metformin HCl in the bulk and pharmaceutical dosage forms.
Detail
Combined and comparative analytical studies with stability studies and validation for estimation of prenoxdiazine HCl in pharmaceutical dosage form
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date: 2023-06-28 , DOI: 10.1186/s43094-023-00504-1
A precise, accurate, economical and reproducible UV, RP-HPLC and UPLC method has been developed for the estimation of Prenoxdiazine hydrochloride in pharmaceutical and bulk dosage form. Each of the developed method has been validated for the analysis of Prenoxdiazine hydrochloride. The validation of the analytical methods was carried out based on various parameters like precision, linearity, accuracy, specificity, LOD, and LOQ for all the three methods. The parameters were found statistically significant for the analysis of Prenoxdiazine hydrochloride. The method was found sensitive in the presence of analytical impurities. The retention time of the Prenoxdiazine HCl was found to be 2.5 and 2.9 min, using common solvents acetonitrile and methanol, in UPLC and HPLC, respectively. The method may be useful in the wide range of analysis for the estimation of Prenoxdiazine hydrochloride. It is found to be robust upon the change in solvent flow rate, column temperatures. Further, the study has investigated the stability of the sample under stressed condition like thermal, oxidative, and photolytic. Here, we tried to develop and compare cost-effective methods for Prenoxdiazine HCl using most common industrial methods which are never studied.
Detail
Identification of effective plant extracts against candidiasis: an in silico and in vitro approach
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date: 2023-05-10 , DOI: 10.1186/s43094-023-00489-x
Globally, millions of people suffer from repeated fungal infections affecting the skin, keratinized tissues, and mucosal membranes. Approximately 1.7 million cases result in death with an elevated incidence rate among immunocompromised people that may later result in severe infections. Among the causative agents, Candida albicans are the most prevalent fungi inducing subcutaneous to invasive candidiasis. Although they are commensals in human body alteration in gut or prolonged treatments results in candidiasis. Several virulence proteins of C. albicans are involved in infections and secreted aspartic proteases2 (SAP2) plays an important role among them by causing damage to the reconstituted human epithelium. In the present study, phytochemicals from Heliotropium indicum, Grona triflora, Ziziphus mauritiana, Atalantia racemosa, Coccinia grandis, Caryota urens, Aristolochia bracteolata, Evolvulus alsinoides, Pyrus communis and Commelina benghalensis were studied against SAP2 with the help of bioinformatic tools to understand their binding efficiency. The phytochemical structures were retrieved from PubChem database and the target protein structure was retrieved from PDB database with ID:3PVK. ADME profiling for phytochemicals was performed with Qikprop module, followed by docking with protein using Schrodinger software. Docking studies showed that Indicine-N-Oxide from H. indicum scored the significant glide score of − 5.54 kcal/mol. Finally, antifungal studies against C. albicans were conducted using several extracts of plants containing phytochemicals with considerable glide scores on docking studies. The Ethyl acetate leaf extract of H. indicum prominently inhibited the fungal growth when compared with the control. Identification of effective therapeutic candidates for the treatment of fungal infection is facilitated by the potential of H. indicum to hinder fungal growth and the interaction of their phytocompounds with fungal targets paves a way for developing a novel drug.
Detail
Development and validation of stability indicating HPLC–PDA method for the simultaneous determination of benzoyl peroxide and tretinoin in topical dosage form
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date: 2023-03-31 , DOI: 10.1186/s43094-023-00473-5
Acne vulgaris is a very dangerous skin disease leads to psychological disorders. Benzoyl peroxide and tretinoin in combination with topical dosage are used to improve the appearance of acne-prone skin. The study aimed to develop and validate an HPLC–PDA method for the simultaneous estimation of both drugs. Intentional modifications were implemented in the analytical method to get better optimum conditions. The final method was chosen for the reverse phase chromatographic separation by using the C18 column as a stationary phase and 0.01 M phosphate buffer adjusted pH 2.5 mixed with acetonitrile (25:75 v/v) as a mobile phase. The optimized conditions were 1.5 mL/min flow rate, 30 °C column temperature, 5 °C autosampler temperature, and 20 µL injection volume. The wavelength was chosen for detection of Benzoyl peroxide at 272 nm and Tretinoin at 353 nm by utilizing a PDA detector. All standard and sample solutions were made in methanol. The developed method exhibited peak retention times of 2.94 min for Benzoyl peroxide and 11.34 min for Tretinoin. This analytical method was proven to be robust, linear in calibration curve, accurate, precise, and specific. The forced degradation studies results showed that a high degree of specificity was obtained by separating both analytes from produced impurities completely. The developed analytical method is fast, economic and stability indicating. It is useful for routine pharmaceutical analysis where the combination of benzoyl peroxide and tretinoin is formulated for their quality and safety.
Detail
Could eggshell membrane be an adjuvant for recombinant Hepatitis B vaccine?: A preliminary investigation
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date: 2023-04-05 , DOI: 10.1186/s43094-023-00481-5
Despite the invasiveness of the Hepatitis B infection, its vaccines are only formulated with FDA-approved alum-based adjuvants, which poorly elicit a lasting immune response, hence the need for a more effective adjuvant system. This study evaluated the immunogenicity and toxicity of eggshell membranes (ESM) when administered as an adjuvant for the recombinant HBV vaccine (rHBsAg) in albino mice. Differential white blood cell analysis, as well as the titer measurement of Immunoglobulin G, subclass G1 and G2a on indirect ELISA, was performed to measure the immune-modulatory potentials of ESM. Moreover, analysis of the liver marker enzyme (AST and ALT) and body/liver weights was performed to ascertain the toxicity level of ESM. Finally, Immuno-informatic analysis was used to investigate the immune-modulatory potential of individual member proteins of ESM. Our results showed a significant improvement in the experimental group's lymphocyte count after boost-dose administration compared to the controls, whereas there was no significant change in the granulocyte population. Furthermore, the formulations (ESM-rHBsAg) significantly improved IgG and IgG1 titers after each successive immunization. Body/liver weight and liver function showed ESM non-toxic to mice. The immunoinformatic analysis discovered ovalbumin, lysozyme-C, and UFM-1 as the member proteins of ESM with immune-modulatory activities of activating antigen-presenting cells (APC). This study has provided a clue into the potential valorization of eggshell membranes and their peptides as an adjuvant for vaccines such as HBV. We recommend more in-depth molecular analysis to support our findings as well as foster real-life application.
Detail
Identification of an inhibitor for atherosclerotic enzyme NOX-1 to inhibit ROS production
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date: 2023-03-28 , DOI: 10.1186/s43094-023-00474-4
NOX-1 overexpression has been observed in various studies, persons with diabetes or cardiovascular conditions. NOX-1 orchestrates the disease pathogenesis of various cardiovascular conditions such as atherosclerotic plaque development and is a very crucial biomarker. Therefore, this study was carried out to deduce the three-dimensional modelled structure of NOX-1 using DeepMind AlphaFold-2 to find meaningful insight into the structural biology. Extensive in silico approaches have been used to determine the active pocket, virtually screen large chemical space to identify potential inhibitors. The role of the key amino acid residues was also deduced using alanine scanning mutagenesis contributing to the catalytic process and to the overall stability of NOX-1. The modelled structure of NOX-1 protein was validated using ERRAT. The ERRAT statistics with 9 amino acids sliding window have shown a confidence score of 96.937%. According to the Ramachandran statistics, 96.60% of the residues lie within the most favoured region, and 2.80% of residues lie in the additionally allowed region, which gives an overall of 99.4% residues in the three quadrants in the plot. GKT-831 which is a referral drug in this study has shown a GOLD interaction score of 62.12 with respect to the lead molecule zinc000059139266 which has shown a higher GOLD score of 78.07. Alanine scanning mutagenesis studies has shown that Phe201, Leu98 and Leu76 are found to be the key interacting residues in hydrophobic interactions. Similarly, Tyr324, Arg287 and Cys73 are major amino acid residues in the hydrogen bond interactions. NOX-1 overexpression leads to heightened ROS production resulting in catastrophic outcomes. The modelled structure of NOX-1 has a good stereochemistry with respect to Ramachandran plot. The lead molecule zinc000059139266 has shown to have a very high interaction score of 78.07 compared to the referral drug GKT-831 with a score of 62.12. There is an excellent scope for the lead molecule to progress further into in vitro and in vivo studies.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 MATERIALS SCIENCE, BIOMATERIALS 材料科学:生物材料2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.90 71 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://mc.manuscriptcentral.com/jmchemb
Submission Guidelines
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/prepare-your-article/
Submission Template
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Reference Format
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Collection Carrier
Full papers Communications Reviews Highlights Perspectives Comments